Clorhidrato de 2-aminoetanol

Descripción general

Descripción

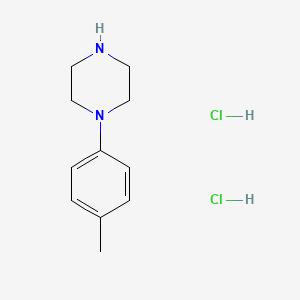

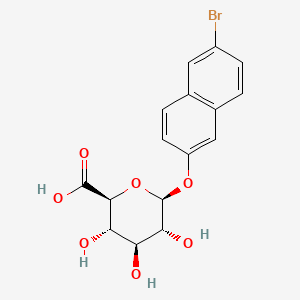

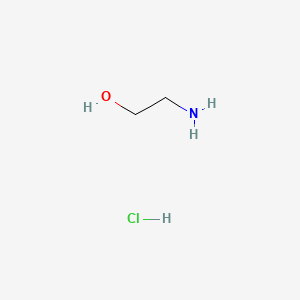

El clorhidrato de etanolamina es un compuesto versátil ampliamente utilizado en bioquímica y biología molecular. Es un polvo cristalino blanco con la fórmula química C₂H₇NO·HCl. Este compuesto es conocido por su función como agente tamponador, asegurando un entorno de pH estable crucial para las reacciones enzimáticas, la solubilización de proteínas y otros procesos biológicos .

Aplicaciones Científicas De Investigación

El clorhidrato de etanolamina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como agente tamponador y reactivo en diversas reacciones químicas.

Biología: Desempeña un papel en el cultivo celular y la solubilización de proteínas.

Medicina: Se utiliza en la preparación de productos farmacéuticos y como reactivo en pruebas de diagnóstico.

Industria: Se utiliza en la producción de tensoactivos, emulsionantes e inhibidores de la corrosión.

Mecanismo De Acción

El clorhidrato de etanolamina funciona principalmente como un agente tamponador, manteniendo un entorno de pH estable crucial para las reacciones enzimáticas y la solubilización de proteínas. Interactúa con varios objetivos moleculares, incluidas las enzimas y las proteínas, para estabilizar su estructura y función. El compuesto también juega un papel en la formación de membranas celulares como componente de la fosfatidiletanolamina .

Compuestos similares:

Dietanolamina: Contiene dos grupos hidroxilo y se utiliza en aplicaciones similares, pero tiene diferentes propiedades físicas.

Trieetanolamina: Contiene tres grupos hidroxilo y se utiliza como tensoactivo y emulsionante.

Metileetanolamina: Contiene un grupo metilo y se utiliza en reacciones químicas especializadas.

Singularidad: El clorhidrato de etanolamina es único debido a su capacidad de amortiguación específica y su papel en la estabilización de proteínas y enzimas. Su capacidad para mantener un entorno de pH estable lo hace indispensable en diversas aplicaciones bioquímicas y de biología molecular .

Análisis Bioquímico

Biochemical Properties

2-Aminoethanol hydrochloride is involved in several biochemical reactions due to its bifunctional nature, containing both a primary amine and a primary alcohol group. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ethanolamine ammonia-lyase, a B12-dependent enzyme that catalyzes the conversion of 2-aminoethanol hydrochloride to acetaldehyde and ammonia . This reaction is essential for the degradation of ethanolamine in biological systems. Additionally, 2-aminoethanol hydrochloride is a component of phosphatidylethanolamine, a major phospholipid found in biological membranes .

Cellular Effects

2-Aminoethanol hydrochloride has significant effects on various types of cells and cellular processes. It is a critical component in the formation of cellular membranes, contributing to the structural integrity and functionality of cells . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylethanolamine, which plays a role in membrane fusion, cell division, and apoptosis . Moreover, 2-aminoethanol hydrochloride can affect the solubilization and stabilization of membrane proteins, impacting their function and interactions .

Molecular Mechanism

At the molecular level, 2-aminoethanol hydrochloride exerts its effects through various binding interactions with biomolecules. It acts as a substrate for ethanolamine ammonia-lyase, leading to the production of acetaldehyde and ammonia . This reaction involves the initial abstraction of a hydrogen atom, followed by the cleavage of the carbon-nitrogen bond. Additionally, 2-aminoethanol hydrochloride is incorporated into phosphatidylethanolamine through a series of enzymatic reactions involving phosphorylethanolamine and cytidine diphosphate ethanolamine . These processes are crucial for maintaining cellular membrane integrity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-aminoethanol hydrochloride can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-aminoethanol hydrochloride can have sustained effects on cellular function, particularly in maintaining membrane integrity and facilitating enzymatic reactions . Its stability and efficacy may decrease over time, necessitating proper storage and handling to preserve its biochemical properties.

Dosage Effects in Animal Models

The effects of 2-aminoethanol hydrochloride vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and can effectively participate in biochemical reactions and cellular processes . At high doses, 2-aminoethanol hydrochloride can exhibit toxic or adverse effects, including respiratory irritation, skin burns, and eye damage . In animal studies, the compound has shown a dose-dependent impact on metabolic pathways and cellular functions, with higher doses leading to more pronounced effects .

Metabolic Pathways

2-Aminoethanol hydrochloride is involved in several metabolic pathways, primarily related to its role in phospholipid synthesis. It is converted to phosphorylethanolamine and cytidine diphosphate ethanolamine, which are intermediates in the synthesis of phosphatidylethanolamine . This pathway is essential for the formation and maintenance of cellular membranes. Additionally, 2-aminoethanol hydrochloride can be metabolized to acetaldehyde and ammonia by ethanolamine ammonia-lyase . These metabolic processes are crucial for cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, 2-aminoethanol hydrochloride is transported and distributed through various mechanisms. It is readily taken up by cells and incorporated into phospholipids, particularly phosphatidylethanolamine . This compound can also interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of 2-aminoethanol hydrochloride within tissues is influenced by its solubility and affinity for specific biomolecules, leading to its accumulation in certain cellular compartments .

Subcellular Localization

2-Aminoethanol hydrochloride is primarily localized in cellular membranes, where it is incorporated into phosphatidylethanolamine . This localization is crucial for its role in maintaining membrane integrity and facilitating various cellular processes. Additionally, 2-aminoethanol hydrochloride can be found in other subcellular compartments, such as the cytoplasm and organelles, where it participates in metabolic reactions and interacts with enzymes . The targeting and localization of this compound are influenced by specific signals and post-translational modifications that direct it to its functional sites within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de etanolamina se puede sintetizar mediante la reacción de adición de cloruro de amonio y óxido de etileno. La reacción se lleva a cabo ajustando la proporción adecuada para sintetizar primero el clorhidrato de monoetanolamina y el clorhidrato de dietanolamina. El clorhidrato de monoetanolamina se separa luego utilizando las diferencias en las propiedades físicas. La temperatura de reacción se puede elevar a alrededor de 100°C para maximizar la tasa de conversión .

Métodos de producción industrial: En entornos industriales, el clorhidrato de etanolamina generalmente se produce agregando etanolamina a ácido clorhídrico concentrado equimolar para formar una reacción de sal. Luego, la mezcla se deshidrata a presión reducida a temperaturas que van de 50 a 150°C .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de etanolamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar aldehídos y ácidos carboxílicos.

Reducción: Se puede reducir para formar aminas primarias.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.

Principales productos:

Oxidación: Produce acetaldehído y ácido acético.

Reducción: Produce etilamina.

Sustitución: Produce diversas etanolaminas sustituidas.

Comparación Con Compuestos Similares

Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different physical properties.

Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

Methylethanolamine: Contains a methyl group and is used in specialized chemical reactions.

Uniqueness: Ethanolamine hydrochloride is unique due to its specific buffering capacity and its role in stabilizing proteins and enzymes. Its ability to maintain a stable pH environment makes it indispensable in various biochemical and molecular biology applications .

Propiedades

IUPAC Name |

2-aminoethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUNIMVZCACZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049593 | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2002-24-6, 9007-33-4, 1173019-25-4 | |

| Record name | Ethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173019-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP3YYL02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.